molecular formula C19H18BrN3O2S2 B15099866 N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B15099866
M. Wt: 464.4 g/mol
InChI Key: IGTDNGGDEDLZKU-UHFFFAOYSA-N
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Description

The compound features a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core fused with a cyclohexene ring, substituted at position 2 with a thioether-linked acetamide group. The acetamide moiety is further N-substituted with a 2-bromophenyl group. This structure combines a heterocyclic scaffold with a halogenated aromatic system, which is common in bioactive molecules targeting enzymes or receptors requiring hydrophobic interactions.

Properties

Molecular Formula

C19H18BrN3O2S2

Molecular Weight

464.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3O2S2/c1-23-18(25)16-11-6-2-5-9-14(11)27-17(16)22-19(23)26-10-15(24)21-13-8-4-3-7-12(13)20/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,24)

InChI Key

IGTDNGGDEDLZKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3Br)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Construction of the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety: This can be achieved through a series of cyclization and thiolation reactions.

    Coupling reactions: The final step involves coupling the bromophenyl intermediate with the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with a unique structure that combines a bromophenyl moiety, a thieno[2,3-d]pyrimidine core, and an acetamide group. The bromine atom in its structure enhances its reactivity and potential biological activity. The molecular formula of this compound is C₁₉H₁₈BrN₃O₂S₂.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups. Interaction studies have explored its binding affinity with various biological targets, utilizing techniques to understand its activity. Research suggests that this compound may exhibit selective activity against specific targets, potentially minimizing toxicity to normal cells.

This compound shares structural similarities with other compounds in the thieno[2,3-d]pyrimidine class. Examples of related compounds and their biological activities are shown in the table below:

Compound NameKey FeaturesBiological Activity
N-(4-Bromophenyl)-2-thiophen-2-ylacetamideContains bromophenyl and thiopheneAntimicrobial properties
4-Amino-5-methylthieno[2,3-d]pyrimidineAmino group enhances reactivityCytotoxic effects against cancer cells
6-Methylthieno[2,3-d]pyrimidinoneMethyl substitution at position 6Potential anti-inflammatory activity

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in three key regions: 1. Core Heterocycle: - Main Compound: Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine (6,7,8,9,10-pentahydro fused system). - Analogues: - : Thieno[2,3-d]pyrimidine with a non-fused 3,4-dihydro structure and ethyl/methyl substituents. - : Hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine with a 4-bromophenyl group at position 3.

Substituents on Pyrimidine Ring :

  • Main Compound : 3-Methyl and 4-oxo groups.
  • : 3-Ethyl and 5,6-dimethyl groups.

Acetamide Modifications :

  • Main Compound : N-(2-bromophenyl) substitution.
  • : N-(4-bromophenyl) substitution.
  • : N-(2-isopropylphenyl) substitution.

Spectroscopic and Physical Properties

  • 1H NMR Shifts :

    • Acetamide NH : Observed at δ 10.22 ppm in , consistent with N-arylacetamides.
    • Aromatic Protons : In , the 2-bromophenyl group shows doublets at δ 7.61–7.42 ppm, similar to the main compound’s expected shifts .
    • Methyl Groups : 3-Methyl substituents in the main compound would resonate near δ 2.15 ppm (cf. δ 2.15 for 4-methyl in ) .
  • Melting Points: reports a high melting point (>259°C), attributed to strong intermolecular hydrogen bonding . notes decomposition in polar solvents (DMSO/MeOH), suggesting similar solubility limitations for the main compound .

Key Research Findings and Trends

Substituent Position Matters :

  • N-(2-Bromophenyl) (main compound) vs. N-(4-bromophenyl) (): The ortho-substitution may sterically hinder interactions, reducing potency but improving selectivity.
  • 3-Methyl vs. 3-Ethyl (): Smaller alkyl groups may enhance solubility but reduce hydrophobic binding.

Synthetic Efficiency :

  • K₂CO₃/acetone conditions () provide moderate yields (60–74%), while NaOMe methods () achieve higher yields (79%) but require stoichiometric base .

Spectroscopic Consistency :

  • Similar 1H NMR profiles (e.g., acetamide NH at δ ~10.2 ppm) validate structural assignments across analogues .

Biological Activity

N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₉H₁₈BrN₃O₂S₂ and a molecular weight of 464.4 g/mol. Its structure integrates multiple functional groups, including a bromophenyl moiety and a thieno[2,3-d]pyrimidine core, which contribute to its biological reactivity and potential pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine framework exhibit significant biological activities such as:

  • Antitumor Activity : The compound demonstrates cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation have been noted in preliminary studies.

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison with related compounds:

Compound NameKey FeaturesBiological Activity
N-(4-Bromophenyl)-2-thiophen-2-ylacetamideContains bromophenyl and thiopheneAntimicrobial properties
4-Amino-5-methylthieno[2,3-d]pyrimidineAmino group enhances reactivityCytotoxic effects against cancer cells
6-Methylthieno[2,3-d]pyrimidinoneMethyl substitution at position 6Potential anti-inflammatory activity

Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects associated with cancer therapies.
  • Mechanistic Insights : Binding affinity studies suggest that this compound interacts with key biological targets involved in cell proliferation and apoptosis. Techniques such as molecular docking simulations have provided insights into its binding interactions at the molecular level.
  • Antimicrobial Efficacy : Preliminary antimicrobial assays indicate that the compound possesses significant activity against Gram-positive and Gram-negative bacteria. Further investigation into its mechanism of action may reveal novel pathways for antibiotic development.

Case Studies

Several case studies have highlighted the therapeutic potential of thieno[2,3-d]pyrimidine derivatives:

  • A study published in European Journal of Medicinal Chemistry reported on the synthesis and evaluation of related thienopyrimidine compounds that exhibited promising antitumor activity through apoptosis induction in cancer cells .
  • Another research effort focused on the anti-inflammatory properties of thienopyrimidine derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide?

  • Answer : Synthesis involves multi-step reactions, including constructing the benzo[b]thiopheno[2,3-d]pyrimidinone core, introducing the bromophenyl group via nucleophilic substitution, and coupling with the thioacetamide moiety. Critical parameters include:

  • Temperature control (e.g., 60–80°C for cyclization steps) .
  • Catalyst selection (e.g., Pd catalysts for cross-coupling reactions) .
  • Solvent optimization (e.g., DMF for solubility of intermediates) .
    Purity is monitored via HPLC, with yields typically ranging from 40–65% depending on stepwise efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : Structural confirmation requires:

  • NMR spectroscopy (¹H/¹³C for functional group assignment and stereochemistry) .
  • Mass spectrometry (HRMS for molecular ion validation) .
  • X-ray crystallography (to resolve dihedral angles and packing interactions, as seen in analogous bromophenyl acetamides) .
  • IR spectroscopy (to identify thioether and carbonyl stretches) .

Q. How do structural features influence the compound’s reactivity and biological interactions?

  • Answer : Key structural determinants include:

  • Bromophenyl group : Enhances lipophilicity and potential π-π stacking with biological targets .
  • Thioacetamide moiety : Participates in hydrogen bonding and metal coordination .
  • Pentahydrobenzo[b]thiopheno-pyrimidinone core : Provides rigidity, influencing binding to enzyme active sites (e.g., kinases) . Computational studies suggest the 3-methyl group sterically modulates interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?

  • Answer :

  • In vitro kinase assays : Screen against CDKs (cyclin-dependent kinases) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., PDB: 4YC3) .
  • Mutagenesis studies : Validate target engagement by introducing point mutations in kinase ATP-binding pockets .

Q. What strategies resolve contradictions in spectral data or biological activity results?

  • Answer :

  • X-ray crystallography : Clarifies discrepancies in NMR assignments (e.g., dihedral angles between aromatic rings) .
  • Dosage-response curves : Differentiate between off-target effects and true bioactivity in cell viability assays .
  • Isotopic labeling : Trace metabolic degradation pathways using ¹⁴C-labeled acetamide moieties .

Q. How can synthesis yield be optimized while minimizing by-products?

  • Answer : Apply Design of Experiments (DoE) to screen variables:

  • Catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling .
  • Reaction time : Reduce from 24h to 12h via microwave-assisted synthesis (70°C, 300W) .
  • Workup protocols : Use SPE (solid-phase extraction) for impurity removal .

Q. What computational methods predict electronic properties and SAR (structure-activity relationships)?

  • Answer :

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.2 eV for thioacetamide derivatives) to predict redox activity .
  • Molecular Electrostatic Potential (MESP) : Maps electron-deficient regions (e.g., bromophenyl group) for nucleophilic attack sites .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayers .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?

  • Answer :

  • pH stability : Degrades rapidly at pH <3 (acidic cleavage of thioether bond) but remains stable at pH 7.4 (physiological conditions) for 48h .
  • Thermal stability : Decomposition observed at >150°C (TGA analysis), requiring lyophilization for long-term storage .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., for bromophenyl dihedral angles).
  • Biological Assays : Use IC₅₀ values normalized to positive controls (e.g., staurosporine for kinase inhibition) .
  • Synthetic Reproducibility : Document lot-to-lot variability in HPLC purity (>95% required for in vivo studies) .

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